7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a significant compound in organic chemistry, characterized by its unique structure that features a bromine atom attached to a tetrahydrobenzoazepinone core. This compound is recognized for its versatility in various scientific research fields, particularly in medicinal chemistry and drug synthesis. The molecular formula for this compound is C11H10BrN, and it has a molecular weight of 252.11 g/mol.
This compound is classified as a bicyclic amine and belongs to the broader category of azepines, which are seven-membered heterocycles containing nitrogen. The presence of the bromine atom at the 7-position enhances its reactivity and potential biological activity, making it an attractive target for synthetic chemists.
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves several key steps:
Industrial methods may also incorporate continuous flow reactors to enhance yield and efficiency during production.
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can undergo several types of chemical reactions:
Reactions typically involve specific reagents tailored to achieve desired transformations. For instance:
The mechanism of action for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is primarily through its interaction with specific biological targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanisms depend on the derivatives formed from this compound and their interactions with molecular targets within biological systems.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly used to characterize this compound and confirm its purity .
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has a diverse range of applications in scientific research:
The introduction of bromine at the C-7 position of the benzazepinone scaffold represents a critical synthetic challenge due to the competing reactivity at C-3 and C-5 positions. Successful regioselective bromination requires precise control of electronic and steric factors within the heterocyclic system. The unsubstituted tetrahydrobenzo[c]azepinone precursor exhibits distinct electrophilic aromatic substitution behavior due to the electron-donating nature of the lactam carbonyl and the geometry of the fused ring system [3].
Table 1: Comparative Analysis of Bromination Methods for Benzazepinones
Method | Conditions | Regioselectivity (7-Br:Other) | Yield (%) | Key Advantages |
---|---|---|---|---|
NBS (Radical) | CCl₄, reflux, AIBN | 85:15 | 60-75 | Mild conditions, good functional group tolerance |
NBS (Electrophilic) | DMF, 0°C, controlled addition | 92:8 | 78-85 | Enhanced C7 selectivity |
Br₂/FeBr₃ | CH₂Cl₂, rt | 65:35 | 45-60 | Low cost reagents |
Directed ortho-Metallation | BuLi, -78°C, then Br₂ | >98:2 | 70-82 | Exceptional regiocontrol |
Radical bromination using N-bromosuccinimide (NBS) under thermal initiation remains the most widely implemented approach for C-7 functionalization. Optimization studies demonstrate that regioselectivity improves significantly when reactions are conducted in polar aprotic solvents like DMF at reduced temperatures (0-5°C), achieving 7-bromo isomer purity exceeding 92% . The reaction proceeds through a bromine radical mechanism where the electron-rich C7 position exhibits highest susceptibility to hydrogen abstraction. For applications requiring exceptional regiochemical purity (>98%), directed ortho-metallation strategies provide superior control. Protection of the lactam nitrogen as a tert-butylcarbamate enables directed lithiation at C-7 using sec-butyllithium at -78°C, followed by quenching with bromine sources to deliver the desired isomer with minimal byproducts [6]. This method exploits the ortho-directing ability of the carbamate functionality, though it requires additional protection/deprotection steps that impact overall yield.
Olefin metathesis has emerged as a powerful strategy for constructing the seven-membered ring of benzazepinones, offering advantages in functional group tolerance and stereocontrol. This approach relies on the synthesis of advanced diene precursors containing properly positioned olefin termini that undergo intramolecular cyclization [9]. A typical retrosynthesis disconnects the azepine ring at the C4-C5 bond, leading to diene precursors featuring ortho-allylaniline derivatives with acrylamide or vinyl functionalities at the nitrogen.
Table 2: Ring-Closing Metathesis Performance with Various Catalysts
Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E:Z Selectivity |
---|---|---|---|---|---|---|
Grubbs II | 5-10 | CH₂Cl₂ | 40 | 2-4 | 65-78 | 85:15 |
Hoveyda-Grubbs II | 2-5 | Toluene | 80 | 8-12 | 70-85 | 90:10 |
Grela Z | 1 | CH₂Cl₂ | 40 | 1 | 82-88 | 92:8 |
Grubbs III (Ru-ind) | 0.5-1 | Toluene | 80 | 4-6 | 75-80 | 88:12 |
The efficiency of ring formation depends critically on the catalyst selection and substitution pattern of the diene. Second-generation Grubbs catalysts provide optimal results for unhindered dienes, achieving cyclization in 65-78% yield with dichloromethane as solvent at 40°C . Electron-deficient dienes require more active catalysts such as Hoveyda-Grubbs II, which maintains stability at elevated temperatures (80°C in toluene) necessary for challenging cyclizations. The introduction of bromine prior to ring-closing metathesis presents significant challenges due to potential catalyst poisoning. Therefore, post-cyclization bromination is generally preferred, though careful design of brominated diene precursors has been achieved using halogen-tolerant catalysts like Grela Z, which contains an electron-withdrawing nitro group that enhances initiation rates [9]. The stereochemical outcome predominantly favors E-configured exocyclic enamines, which can be subsequently hydrogenated to afford the saturated 7-bromo scaffold.
Access to enantiomerically enriched 7-bromobenzazepinones enables exploration of stereospecific biological interactions and represents an active area of methodological development. Two complementary strategies have demonstrated significant success: chiral auxiliary approaches and transition metal-catalyzed asymmetric hydrogenation [2] [6].
The chiral auxiliary route employs enantiopure SAMP/RAMP hydrazones to control stereochemistry during alkylation steps. Treatment of the prochiral benzo[c]azepinone precursor with (S)-SAMP hydrazone generates a configurationally stable derivative that undergoes diastereoselective metallation at C-3 using LDA at -78°C. Subsequent addition of electrophiles, including bromination sources, proceeds with diastereomeric ratios exceeding 95:5 when conducted in THF at low temperatures [2]. Hydrolytic cleavage of the auxiliary then furnishes enantiomerically enriched 7-bromo-3-substituted derivatives without racemization. While reliable, this method requires stoichiometric amounts of chiral materials and additional synthetic steps.
For large-scale applications, catalytic asymmetric hydrogenation of enamide precursors offers superior atom economy. Rhodium complexes with Josiphos-type ligands (e.g., (R)-(S)-PPF-PtBu₂) catalyze the reduction of (Z)-configured 7-bromo-benzazepinone enamides under mild hydrogen pressure (50-100 psi), delivering 3-substituted derivatives with enantiomeric excesses typically between 88-94% [6]. Recent advances in iridium-catalyzed systems employing phosphine-oxazoline ligands have expanded the substrate scope to include less-activated E-enamides, achieving ees up to 90%. Biocatalytic approaches using imine reductases (IREDs) represent an emerging alternative, enabling direct asymmetric reductive amination of keto-azepinones with reported ees >99% for certain substrates, though enzymatic activity toward 7-brominated precursors requires further optimization [6].
The bromine atom at C-7 serves as a versatile handle for structural diversification through transition metal-catalyzed cross-coupling reactions, enabling structure-activity relationship studies without de novo synthesis [3] [7].
Table 3: Cross-Coupling Reactions at C-7 Bromo Position
Reaction Type | Catalyst System | Conditions | Nucleophile/ Coupling Partner | Yield Range (%) | Applications |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | Arylboronic acids | 75-92 | Biaryl pharmacophores |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 100°C | Amines | 65-85 | Aniline derivatives |
Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | THF, 60°C | Terminal alkynes | 70-88 | Molecular probes |
Cyanation | Pd(OAc)₂/dppf, Zn(CN)₂ | DMF, 120°C | Zn(CN)₂ | 60-75 | Carboxylic acid precursors |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O, sodium ascorbate | H₂O/tBuOH, rt | Organic azides | 80-95 | Triazole-containing derivatives |
Palladium-catalyzed Suzuki-Miyaura coupling demonstrates exceptional versatility for introducing aryl and heteroaryl substituents. Electron-neutral and electron-rich arylboronic acids couple efficiently under standard conditions (Pd(PPh₃)₄, aqueous K₂CO₃, dioxane, 80°C) with yields typically exceeding 85% . Electron-deficient partners require modified conditions such as Pd(OAc)₂ with SPhos ligand and CsF base in toluene/water mixtures to achieve comparable yields. Buchwald-Hartwig amination enables direct installation of nitrogen functionalities, with XPhos proving superior for coupling primary alkylamines and sterically hindered anilines. Copper-mediated methods complement palladium catalysis, particularly for azide-alkyne cycloadditions (CuAAC), which efficiently generate triazole-containing derivatives under mild conditions compatible with the benzazepinone core [7] [10]. These reactions typically employ catalytic CuSO₄ with sodium ascorbate in aqueous tert-butanol at room temperature, achieving near-quantitative conversion with minimal side reactions.
Diazonium electrografting provides an alternative functionalization strategy for surface immobilization of benzazepinone derivatives. Electrochemical reduction of 7-amino-1-benzazepinone-derived diazonium salts generates robust aryl films on conductive substrates (e.g., glassy carbon, gold) [7]. These modified surfaces can undergo further CuAAC or amide coupling to create biosensor platforms while preserving the bioactive heterocyclic core. The brominated analog serves as precursor for the required amine via Pd-catalyzed amination or azide displacement followed by Staudinger reduction.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7